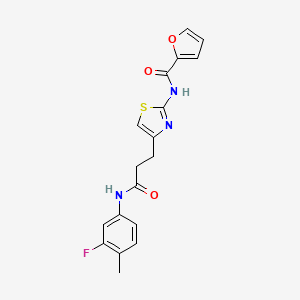

N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

Propriétés

IUPAC Name |

N-[4-[3-(3-fluoro-4-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S/c1-11-4-5-12(9-14(11)19)20-16(23)7-6-13-10-26-18(21-13)22-17(24)15-3-2-8-25-15/h2-5,8-10H,6-7H2,1H3,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJQZYHRTXVZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, with the CAS number 1021256-45-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 373.4 g/mol

- Structure : The compound features a furan ring, a thiazole moiety, and a 3-fluoro-4-methylphenyl group, which contribute to its biological properties.

The biological activity of N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antitumor Activity : The compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Kinase Inhibition : Similar compounds have shown efficacy as selective inhibitors of certain kinases, which are critical in cancer signaling pathways .

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens, suggesting a potential role in treating infections .

Case Studies and Research Findings

-

Antitumor Efficacy :

- A study evaluated the effects of related compounds on human gastric carcinoma models. The results demonstrated significant tumor stasis upon treatment with similar thiazole derivatives, indicating potential for N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide in cancer therapy .

- Structure-Activity Relationship (SAR) :

-

Antimicrobial Activity :

- A series of experiments demonstrated that compounds structurally related to N-(4-(3-((3-fluoro-4-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide exhibited antimicrobial effects against Staphylococcus aureus and Candida albicans, suggesting a dual role in oncology and infectious disease treatment .

Data Table: Biological Activity Summary

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The target compound’s structural analogs differ primarily in substituents on the phenyl ring, heterocyclic carboxamide groups, or functional moieties. Key comparisons include:

Table 1: Substituent and Heterocyclic Variations

Key Observations:

Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound introduces moderate lipophilicity compared to the 3-chloro-4-fluorophenyl group in ’s analog, which has higher electronegativity due to chlorine.

Heterocycle Impact :

- Replacing furan (oxygen-containing) with thiophene (sulfur-containing) alters electronic distribution. Thiophene’s larger atomic radius and polarizability may enhance π-π stacking interactions but reduce metabolic stability compared to furan .

Functional Group Modifications :

Functional Group Comparisons: Carboxamide vs. Sulfonamide

Compounds with sulfonamide groups (e.g., ’s 4-(-N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide) exhibit distinct physicochemical properties:

Q & A

Q. Basic Research Focus

- HPLC-DAD/ELSD : Purity >98% confirmed using C18 columns (acetonitrile/water gradient, 1.0 mL/min) .

- LC-MS/MS : Detects trace impurities (e.g., dehalogenated by-products at ppm levels) .

- Elemental analysis : Carbon/hydrogen/nitrogen deviations >0.3% indicate residual solvents or incomplete reactions .

How can computational methods (e.g., DFT, molecular docking) predict the compound’s pharmacokinetic or target-binding properties?

Q. Advanced Research Focus

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict solubility (logS) and lipophilicity (logP) .

- Molecular docking : AutoDock Vina simulations with protein targets (e.g., kinase enzymes) identify key interactions (e.g., hydrogen bonds with Thr183/Glu94) .

- ADMET prediction : SwissADME estimates metabolic stability (CYP3A4 substrate likelihood) and BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.